Methyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Methyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is an organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline ring system that is partially saturated, with a carboxylate ester group attached to the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The esterification of the resulting carboxylic acid with methanol yields the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Pictet-Spengler reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process. Purification steps, including crystallization and distillation, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Alcohol derivatives of the original ester compound.
Substitution: Functionalized tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with similar biological activities.
Quinoline: A fully aromatic analog with different chemical properties.
Isoquinoline: A structural isomer with distinct biological activities.
Uniqueness
Methyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific ester functional group and stereochemistry, which can influence its reactivity and biological activity. The presence of the ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl (4S)-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-5,9,12H,6-7H2,1H3/t9-/m0/s1 |
InChI Key |
LHPKFPPTKHGWCC-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCNC2=CC=CC=C12 |
Canonical SMILES |
COC(=O)C1CCNC2=CC=CC=C12 |
Origin of Product |
United States |
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